2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone
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Overview
Description
2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone is a complex organic compound characterized by its unique structure, which includes a benzodithiine core with multiple oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate dithiols with suitable carbonyl compounds under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodithiine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzodithiine core
Scientific Research Applications
2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone include other benzodithiine derivatives and related sulfur-containing heterocycles. Examples include:
- 2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetraoxide
- 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene
Uniqueness
What sets this compound apart is its specific arrangement of sulfur and oxygen atoms within the benzodithiine core, which imparts unique chemical and physical properties. These properties make it a valuable compound for various applications and a subject of ongoing research.
Properties
CAS No. |
55789-62-3 |
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Molecular Formula |
C8H12O4S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydro-1λ6,4λ6-benzodithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C8H12O4S2/c9-13(10)5-6-14(11,12)8-4-2-1-3-7(8)13/h1-6H2 |
InChI Key |
VCCXPINGSYGTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)S(=O)(=O)CCS2(=O)=O |
Origin of Product |
United States |
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